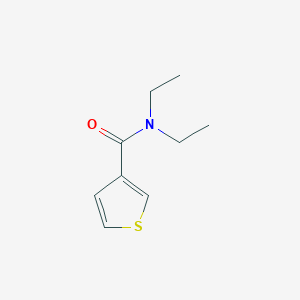

N,N-diethylthiophene-3-carboxamide

Description

Significance of Thiophene-based Carboxamides in Contemporary Research

The class of molecules known as thiophene-based carboxamides, to which N,N-diethylthiophene-3-carboxamide belongs, is a subject of intensive study. Their importance stems from the unique and synergistic properties of the thiophene (B33073) ring and the carboxamide functional group.

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of modern organic synthesis. numberanalytics.com Its discovery as an impurity in coal tar benzene (B151609) is a classic tale in the history of organic chemistry. The thiophene nucleus is considered a versatile building block for constructing more complex molecules due to its distinct electronic properties and reactivity. numberanalytics.com

In synthetic chemistry, thiophene derivatives are utilized in a variety of ways:

Building Blocks for Complex Molecules: Thiophene and its derivatives serve as starting materials for the synthesis of intricate molecular architectures, including fused heterocyclic systems. numberanalytics.com

Linear π-conjugated Systems: They are employed in the creation of linear π-conjugated systems like oligothiophenes and polythiophenes, which are integral to the fields of organic electronics and photovoltaics. numberanalytics.com

Macrocyclic Compounds: Thiophene units are incorporated into macrocyclic structures, which have potential uses in supramolecular chemistry and materials science. numberanalytics.com

Advanced Synthesis Strategies: Modern synthetic methods such as Suzuki-Miyaura and Stille cross-coupling reactions, as well as C-H activation, are used to incorporate thiophene into complex molecules. numberanalytics.com

The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, is greater than that of benzene, making it a valuable component in the synthesis of novel compounds. nih.gov

The carboxamide functional group is a prevalent feature in a multitude of biologically active compounds and plays a critical role in medicinal chemistry. ontosight.ai This functional group's ability to participate in hydrogen bonding is often crucial for the biological activity and solubility of a molecule. ontosight.ai The structural characteristics of carboxamides allow them to interact with a wide array of biological targets. ontosight.ai

In the agricultural sector, certain carboxamides are utilized as fungicides. These compounds function by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial tricarboxylic acid cycle of fungi. researchgate.net The development of new carboxamide derivatives is an active area of research aimed at creating agents with improved efficacy. researchgate.netnih.gov

Research Trajectory of this compound and its Derivatives

The specific study of this compound and its related derivatives has carved out its own niche within the broader field of thiophene chemistry.

The journey of thiophene chemistry began with its discovery by Victor Meyer in 1882 as a contaminant in benzene. nih.gov This discovery corrected the long-held belief that the blue color formation of isatin (B1672199) with crude benzene in the presence of sulfuric acid was a reaction with benzene itself. nih.gov

The synthesis of this compound can be achieved through a multi-step process. A common method involves reacting 3-thiophenecarboxylic acid with oxalyl dichloride and a catalytic amount of N,N-dimethylformamide to form the intermediate 3-thiophenecarbonyl chloride. This intermediate is then reacted with diethylamine (B46881) to yield the final product, this compound. chemicalbook.com

| Property | Value |

|---|---|

| Molecular Formula | C9H13NOS nih.gov |

| Molecular Weight | 183.27 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 73540-75-7 nih.gov |

Current research into this compound and its derivatives is exploring a range of potential applications, primarily in the field of medicinal chemistry. Thiophene carboxamides have shown promise in several therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-3-10(4-2)9(11)8-5-6-12-7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGZZYONMSPHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464328 | |

| Record name | N,N-diethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73540-75-7 | |

| Record name | N,N-diethylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Diethylthiophene 3 Carboxamide

Amidation Reactions for Thiophene-3-Carboxamide (B1338676) Formation

The formation of the amide bond is a fundamental transformation in organic chemistry, and several methods have been developed for the synthesis of N,N-diethylthiophene-3-carboxamide. These methods primarily revolve around the reaction of a thiophene-3-carboxylic acid derivative with diethylamine (B46881).

Thiophene-3-carbonyl Chloride Route and Optimization

A common and effective method for the synthesis of this compound involves the use of thiophene-3-carbonyl chloride as a key intermediate. mdpi.com This route typically begins with the conversion of thiophene-3-carboxylic acid to its more reactive acid chloride derivative. Reagents such as oxalyl chloride or thionyl chloride are frequently employed for this transformation. chemicalbook.commdpi.com

The reaction is often carried out in an inert solvent like dichloromethane. The subsequent addition of diethylamine to the in-situ generated or isolated thiophene-3-carbonyl chloride results in the formation of the desired amide. Optimization of this process involves controlling the reaction temperature, typically starting at 0°C and allowing the reaction to proceed to room temperature, and using an appropriate base to neutralize the hydrogen chloride byproduct. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of this compound via the Thiophene-3-carbonyl Chloride Route. chemicalbook.com

| Parameter | Condition |

| Starting Material | Thiophene-3-carboxylic acid |

| Chlorinating Agent | Oxalyl chloride |

| Amine | Diethylamine |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 18 hours |

| Purification | Silica gel column chromatography |

In Situ Preparation Techniques

For reasons of convenience and to avoid handling the often-sensitive acyl chloride, in situ preparation techniques are widely utilized. chemicalbook.comfishersci.it In this approach, the thiophene-3-carbonyl chloride is generated in the same reaction vessel and immediately consumed by the amine without isolation. This is typically achieved by adding the chlorinating agent, such as oxalyl chloride, to a solution of thiophene-3-carboxylic acid in a suitable solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide. chemicalbook.com After a period of stirring to ensure complete formation of the acid chloride, diethylamine is introduced to the reaction mixture to yield this compound. chemicalbook.com

Comparative Analysis of Synthetic Yields and Efficiency

The efficiency of the synthesis of this compound can be high, with reported yields often reaching up to 90% when employing the thiophene-3-carbonyl chloride route under optimized conditions. chemicalbook.com The use of oxalyl chloride is particularly effective for this transformation. The success of the reaction is also dependent on the purity of the starting materials and the careful control of reaction parameters. Alternative methods for amide bond formation, such as those employing coupling reagents common in peptide synthesis, can also be applied, though the acid chloride route remains a robust and high-yielding option. fishersci.it

Table 2: Reported Yield for this compound Synthesis. chemicalbook.com

| Synthetic Route | Key Reagents | Yield (%) |

| Thiophene-3-carbonyl chloride | Thiophene-3-carboxylic acid, Oxalyl chloride, Diethylamine | 90 |

Directed Metalation Strategies for Thiophene (B33073) Ring Functionalization

The thiophene ring is amenable to functionalization through various strategies, including directed metalation. This approach allows for the regioselective introduction of substituents onto the thiophene core.

This compound as a Directed Metalation Group (DMG) Substrate

The carboxamide group in this compound can act as a directed metalation group (DMG). This functionality allows for the deprotonation of the thiophene ring at the position ortho to the carboxamide group (the C2 position) by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of substituents at the 2-position of the thiophene ring. This strategy provides a powerful tool for the synthesis of 2-substituted-N,N-diethylthiophene-3-carboxamides.

Tandem Metalation Sequences and Synthetic Transformations

Building upon the principle of directed ortho-metalation, tandem metalation sequences can be employed to achieve more complex functionalization patterns. For instance, after the initial directed metalation at the C2 position and subsequent reaction with an electrophile, it may be possible to perform a second metalation at another position on the thiophene ring, depending on the electronic and steric nature of the newly introduced substituent. These sequential metalation-electrophile trapping reactions open up pathways to di- and polysubstituted thiophene derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Regioselective Functionalization via Lithiation Reactions

The regioselective functionalization of the thiophene ring is a powerful tool for introducing a variety of substituents at specific positions. In the case of N,N-disubstituted thiophene-3-carboxamides, the carboxamide group is a key director of this regioselectivity. The N,N-diethylcarboxamide group at the 3-position of the thiophene ring is known to be a powerful directed metalation group. This directing effect is attributed to the ability of the carbonyl oxygen to coordinate with the lithium cation of an organolithium reagent, thereby directing the deprotonation to an adjacent carbon atom.

For this compound, lithiation with a strong base such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), is expected to occur regioselectively at the C2 position. This is due to the proximity and favorable geometry for the formation of a six-membered ring-like transition state involving the carbonyl oxygen, the lithium atom, and the C2 proton. The alternative deprotonation at the C4 position is less favored. This high degree of regioselectivity allows for the introduction of various electrophiles at the C2 position, leading to a wide range of 2-substituted-3-carboxamide thiophene derivatives.

While direct studies on the lithiation of this compound are not extensively reported, the principles of directed ortho-metalation are well-established for similar aromatic and heterocyclic systems. google.comnih.gov The general reaction scheme for the regioselective lithiation and subsequent functionalization is presented below:

Figure 1: Proposed regioselective lithiation of this compound and subsequent reaction with an electrophile (E+).

Derivatization Pathways and Building Block Applications

This compound is a valuable precursor for the synthesis of more elaborate thiophene-containing molecules. Its functionalized derivatives serve as key intermediates in the construction of polyfunctionalized heterocyclic compounds and fused ring systems.

Synthesis of Complex Thiophene Derivatives

The ability to selectively introduce substituents at the C2 and other positions of the thiophene ring of this compound opens up pathways to a diverse array of complex derivatives. nih.govmdpi.commdpi.com For instance, following the regioselective lithiation at the C2 position, reaction with various electrophiles can yield 2-halo, 2-alkyl, 2-aryl, or 2-silyl substituted thiophenes. These derivatives can then undergo further transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce additional complexity.

Moreover, the carboxamide functionality itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions. This versatility makes this compound a strategic starting material for creating libraries of substituted thiophenes for various applications.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | 1. n-BuLi, TMEDA, THF, -78 °C; 2. Electrophile (E+) | 2-E-N,N-diethylthiophene-3-carboxamide | Intermediate for further functionalization |

| 2-Bromo-N,N-diethylthiophene-3-carboxamide | Arylboronic acid, Pd catalyst, base | 2-Aryl-N,N-diethylthiophene-3-carboxamide | Precursor for biologically active molecules |

| This compound | Hydrolysis (e.g., NaOH, H2O/EtOH) | Thiophene-3-carboxylic acid | Versatile intermediate for further synthesis |

Table 1: Examples of derivatization reactions starting from this compound.

Integration into Polyfunctionalized Heterocyclic Compounds

The functionalized derivatives of this compound are valuable building blocks for the synthesis of polyfunctionalized heterocyclic compounds. nih.govorientjchem.org For example, a 2-amino-3-carboxamide thiophene derivative can be used as a scaffold to construct fused pyrimidine (B1678525) or pyrazole (B372694) rings. These fused systems are often found in the core of pharmacologically active molecules. The strategic placement of functional groups on the initial thiophene ring allows for the controlled assembly of complex heterocyclic architectures with desired properties.

Formation of Benzo[2,3-b:5,6-b]dithiophene Systems

While the direct synthesis of benzo[2,3-b:5,6-b]dithiophene systems from this compound is not explicitly detailed in the literature, a plausible synthetic route can be envisioned based on established methodologies for constructing benzothiophene (B83047) and thienothiophene structures. nih.govnih.govmdpi.com A potential strategy would involve the initial functionalization of this compound to introduce a second thiophene ring, followed by an intramolecular cyclization to form the benzodithiophene core.

Spectroscopic and Advanced Structural Characterization of N,n Diethylthiophene 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data Analysis and Interpretation

The ¹H NMR spectrum of N,N-diethylthiophene-3-carboxamide provides definitive evidence for its molecular structure. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals of the diethylamino group and the thiophene (B33073) ring are clearly resolved.

The ethyl groups exhibit a characteristic triplet for the methyl (CH₃) protons and a broad singlet for the methylene (B1212753) (CH₂) protons. The downfield shift of the methylene protons is attributed to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The protons on the thiophene ring appear as multiplets in the aromatic region of the spectrum, consistent with the 3-substituted pattern.

A representative set of ¹H NMR data is presented in the table below. hmdb.ca

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.20 | Triplet | 6H | -CH₂CH₃ |

| 3.45 | Broad Singlet | 4H | -CH₂ CH₃ |

| 7.19 | Doublet of Doublets | 1H | Thiophene-H |

| 7.31-7.33 | Multiplet | 1H | Thiophene-H |

| 7.46-7.48 | Multiplet | 1H | Thiophene-H |

¹³C NMR Data Analysis and Interpretation

The carbonyl carbon of the amide is expected to appear in the downfield region, typically between 165-175 ppm. The carbons of the thiophene ring would resonate in the aromatic region (approximately 120-140 ppm). The methylene carbons of the diethylamino group are anticipated to be in the range of 40-50 ppm, while the terminal methyl carbons would appear most upfield, around 10-15 ppm. A predicted assignment of the ¹³C NMR signals is provided in the table below.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~170 | C =O |

| ~125-140 | Thiophene C |

| ~43 | -C H₂CH₃ |

| ~13 | -CH₂C H₃ |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

UV-Vis and CD spectroscopy provide insights into the electronic transitions within a molecule and can be used to study its behavior in different states and its chiral properties.

UV-Vis Spectroscopy in Solution and Thin Films

The UV-Vis absorption spectrum of this compound in solution is expected to show absorptions corresponding to π-π* transitions within the thiophene ring. While specific experimental data for this compound is not widely published, related thiophene derivatives exhibit absorption maxima in the UV region, typically between 250 and 300 nm.

When deposited as a thin film, the absorption spectrum of thiophene-based molecules can exhibit changes compared to the solution spectrum. These changes, such as peak broadening or a red or blue shift in the absorption maximum, can be indicative of intermolecular interactions and the degree of molecular ordering in the solid state. For instance, the formation of J-aggregates or H-aggregates in the thin film can lead to significant shifts in the absorption bands. Although specific thin-film UV-Vis data for this compound is not available, studies on similar thiophene-based thin films show that the absorption characteristics are highly dependent on the deposition method and substrate. nih.gov

| State | Expected λmax (nm) | Electronic Transition |

| Solution | ~250-300 | π-π |

| Thin Film | Variable | π-π and intermolecular interactions |

Electronic Circular Dichroism (ECD) Analysis of Related Chiral Analogs

This compound itself is not chiral. However, the introduction of a chiral center into the molecule, for example by using a chiral amine, would result in a chiral analog capable of exhibiting an Electronic Circular Dichroism (ECD) spectrum. ECD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules.

Studies on chiral polythiophenes and oligothiophenes have demonstrated that the thiophene chromophore is sensitive to the chiral environment, giving rise to distinct ECD signals. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. For a chiral analog of this compound, the ECD spectrum would be expected to show Cotton effects in the region of the thiophene π-π* transitions. The specific nature of the ECD spectrum would depend on the nature and proximity of the chiral center to the thiophene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound is 183 g/mol . hmdb.ca

Upon electron impact ionization, the molecular ion peak (M⁺) would be expected at an m/z of 183. The fragmentation of N,N-disubstituted amides is well-characterized. A common fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a thienoyl cation. Another typical fragmentation is the loss of an ethyl group. While a specific experimental mass spectrum for this compound is not provided in the searched literature, the expected major fragments are listed in the table below.

| m/z (Predicted) | Fragment |

| 183 | [M]⁺ |

| 154 | [M - C₂H₅]⁺ |

| 111 | [Thiophene-C=O]⁺ |

| 72 | [N(C₂H₅)₂]⁺ |

Other Advanced Spectroscopic Techniques (e.g., FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and probing the bonding environment within a molecule. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent parts: the thiophene ring, the diethylamide group, and the C=O bond.

The analysis of related compounds provides insight into the expected spectral features. For instance, the FTIR spectrum of N-benzylthiophene-2-carboxamide has been documented and can be used as a reference. researchgate.net Key vibrational modes anticipated for this compound include:

C=O Stretching (Amide I band): This is one of the most prominent bands in the IR spectrum of amides and is expected to appear in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment, including hydrogen bonding.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears in the range of 1400-1450 cm⁻¹.

Thiophene Ring Vibrations: The thiophene ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-S stretching vibrations, which are typically weaker and found at lower wavenumbers.

Alkyl Group Vibrations: The ethyl groups will show characteristic C-H stretching vibrations in the 2850-2970 cm⁻¹ range and C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

The following table outlines the expected characteristic FTIR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Amide | C-N Stretch | 1400 - 1450 |

| Thiophene | C-H Stretch | ~3100 |

| Thiophene | C=C Stretch | 1500 - 1600 |

| Alkyl (Ethyl) | C-H Stretch | 2850 - 2970 |

| Alkyl (Ethyl) | C-H Bend | ~1375 and ~1450 |

These expected values are based on general spectroscopic principles and data from related thiophene carboxamides. researchgate.netresearchgate.net The actual experimental values may vary depending on the specific molecular environment and intermolecular interactions in the solid state.

Solid-State Characterization and Intermolecular Interactions

The solid-state structure of this compound, which can be determined by techniques like X-ray crystallography, would be stabilized by a network of intermolecular interactions. These interactions dictate the molecular packing and influence the macroscopic properties of the compound.

Although this compound lacks the classic N-H hydrogen bond donor present in primary and secondary amides, it can participate in weaker C-H···O and C-H···S hydrogen bonds. The oxygen atom of the carbonyl group is a strong hydrogen bond acceptor, while the sulfur atom in the thiophene ring can also act as a weak acceptor. The hydrogen atoms on the thiophene ring and the ethyl groups can act as donors.

In the crystal structure of a related compound, 2-amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, the crystal packing is stabilized by a combination of N-H···O, C-H···O, and C-H···N hydrogen bonds. nih.gov Similarly, in diethyl 2,5-diaminothiophene-3,4-dicarboxylate, a supramolecular network is formed through both inter- and intramolecular hydrogen bonding. researchgate.net These examples suggest that a network of weak hydrogen bonds would likely be a significant feature in the crystal lattice of this compound.

The table below details the potential hydrogen bonding interactions in the solid state of this compound.

| Donor (D) | Acceptor (A) | Type of Interaction |

| C-H (Thiophene) | O=C (Amide) | C-H···O |

| C-H (Ethyl) | O=C (Amide) | C-H···O |

| C-H (Thiophene) | S (Thiophene) | C-H···S |

| C-H (Ethyl) | S (Thiophene) | C-H···S |

Aromatic rings, such as the thiophene ring in this compound, can engage in π-π stacking interactions. These non-covalent interactions are a result of the attractive forces between the electron clouds of adjacent aromatic rings and are a significant factor in the packing of aromatic molecules in the solid state.

In the crystal structure of 2-(2-nitroanilino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile, molecules form layers that are linked by π-π stacking interactions between the thiophene and benzene (B151609) rings. researchgate.net Similarly, studies on other thiophene derivatives have highlighted the importance of these interactions in their crystal packing. nih.govresearchgate.net

For this compound, the thiophene rings of adjacent molecules could stack in either a face-to-face or an offset (parallel-displaced) arrangement. The geometry of this stacking is influenced by the electrostatic and van der Waals interactions between the rings. The presence of the diethylamide substituent would sterically influence the possible stacking geometries.

The key parameters for characterizing π-π stacking interactions include the interplanar distance between the aromatic rings and the centroid-to-centroid distance. These interactions, in conjunction with hydrogen bonding, would create a stable three-dimensional supramolecular architecture. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of thiophene (B33073) carboxamides.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

The method has been successfully employed to study various thiophene-based systems, providing insights into their geometric parameters and vibrational frequencies, which often show strong agreement with experimental data. mdpi.comepstem.net Furthermore, the electrostatic potential map (ESP) generated from DFT calculations can visualize the electron-rich and electron-deficient regions of a molecule. nih.gov This is crucial for predicting how the molecule will interact with other molecules, such as biological targets. nih.govnih.gov For example, the negative potential regions, often located around oxygen and nitrogen atoms, indicate likely sites for electrophilic attack or hydrogen bonding. nih.gov

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Bandgaps of Derivatives

A key aspect of quantum chemical calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.comyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity, kinetic stability, and optical properties of a molecule. nih.govsid.ir

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For thiophene carboxamide derivatives, the distribution of these frontier orbitals is of particular interest. Studies have shown that the HOMO is often localized on the electron-rich parts of the molecule, such as the thiophene ring and any electron-donating substituents, while the LUMO tends to be located on electron-deficient regions. nih.govnih.gov

The HOMO-LUMO gap can be modulated by introducing different functional groups to the thiophene carboxamide scaffold. nih.gov This ability to tune the electronic properties is a significant advantage in designing molecules with specific characteristics for various applications, from medicinal chemistry to materials science. sid.irresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of N,N-diethylthiophene-3-carboxamide and its derivatives over time. nih.govresearchgate.netnih.govmdpi.com These simulations model the movement of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. nih.govnih.gov By simulating the compound in a relevant environment, such as a solvent or a biological system, researchers can observe how it adapts its shape and interacts with its surroundings. nih.gov

For instance, MD simulations can reveal the stability of a ligand-protein complex by tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. nih.govmdpi.com A stable complex will exhibit minimal fluctuations in its structure. nih.gov These simulations are crucial for understanding the dynamic nature of molecular recognition and for validating the binding modes predicted by molecular docking. researchgate.netnih.gov

Molecular Docking and Ligand-Protein Interaction Studies for Medicinal Applications

Molecular docking is a computational technique widely used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of medicinal chemistry, it is an invaluable tool for studying the interaction of thiophene carboxamide derivatives with biological targets like proteins and enzymes. bohrium.comnih.govccij-online.org

The process involves placing the ligand (the thiophene carboxamide derivative) into the binding site of a protein and calculating the binding affinity or score. nih.gov This allows for the identification of potential drug candidates and provides a rationale for their observed biological activity. nih.govresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex. nih.gov For example, studies on thiophene carboxamide derivatives have identified their potential to interact with the ATP binding site of kinases or other important biological targets. nih.govnih.gov

In Silico ADME-Tox Profiling of Thiophene Carboxamide Derivatives

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), must be evaluated. nih.govnih.govnih.gov In silico ADME-Tox profiling uses computational models to predict these properties, offering a rapid and cost-effective way to screen large numbers of compounds in the early stages of drug discovery. researchgate.netcitedrive.com

For thiophene carboxamide derivatives, these predictions can help to identify molecules with favorable pharmacokinetic profiles, such as good oral bioavailability and appropriate metabolic stability. nih.govnih.gov Toxicity predictions can flag potential issues like mutagenicity or inhibition of key enzymes, allowing for the early deselection of problematic compounds. researchgate.net By integrating ADME-Tox profiling into the design process, researchers can focus their efforts on developing thiophene carboxamide derivatives with a higher probability of success in later stages of drug development. nih.gov

Biological Activity and Medicinal Chemistry of Thiophene 3 Carboxamide Compounds

Broad-Spectrum Biological Activity of Thiophene (B33073) Carboxamide Derivatives

There is no specific information available for N,N-diethylthiophene-3-carboxamide.

Antimicrobial Properties (Antibacterial, Antifungal)

No studies detailing the antibacterial or antifungal properties of this compound were found.

Anti-inflammatory Effects

There is no research available on the anti-inflammatory effects of this compound.

Antioxidant Activity

No data exists in the reviewed literature regarding the antioxidant capacity of this compound.

Anticonvulsant Activity

The anticonvulsant potential of this compound has not been evaluated in any available studies.

Anti-diabetic Activity

There is no scientific information regarding the anti-diabetic activity of this compound.

Anticancer and Antiproliferative Potentials

No research has been published on the specific anticancer or antiproliferative effects of this compound.

Cytotoxicity Studies on Cancer Cell Lines (e.g., HCT116, MCF7, PC3, A549)

The anti-proliferative effects of thiophene-3-carboxamide (B1338676) derivatives have been evaluated against a panel of human cancer cell lines, demonstrating their potential as cytotoxic agents.

A novel series of thiophene-3-carboxamide derivatives based on the VEGFR-2 inhibitor PAN-90806 was synthesized and tested for its anti-proliferative activity. nih.gov Among these, compound 14d showed significant cytotoxicity against HCT116 (colon cancer), MCF7 (breast cancer), PC3 (prostate cancer), and A549 (lung cancer) cell lines. nih.gov

In a separate study, a series of symmetrical trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives were developed. nih.gov Compound 16e from this series was identified as a particularly potent cytotoxic agent against the HCT116 cell line, with an IC₅₀ value of 3.20 ± 0.12 μM. nih.gov This compound also displayed promising activity against other cancer cell lines, with IC₅₀ values ranging from 7.86 ± 0.09 to 8.81 ± 0.14 μM. nih.gov Notably, compound 16e exhibited a degree of selectivity, being approximately 8-fold less cytotoxic to the normal human keratinocyte cell line (HaCaT), which had an IC₅₀ of 24.02 ± 0.45 μM. nih.gov

Furthermore, thiophene carboxamide derivatives designed as biomimetics of the anti-cancer drug Combretastatin A-4 (CA-4) were synthesized and evaluated. Compounds 2b and 2e from this series were the most active against the Hep3B (hepatocellular carcinoma) cell line, with IC₅₀ values of 5.46 and 12.58 µM, respectively.

Interactive Table: Cytotoxicity of Thiophene-3-Carboxamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 16e | HCT116 | 3.20 ± 0.12 |

| 16e | Other Cancer Cells | 7.86 - 8.81 |

| 16e | HaCaT (Normal) | 24.02 ± 0.45 |

| 2b | Hep3B | 5.46 |

| 2e | Hep3B | 12.58 |

Apoptosis Induction in Cancer Cells

A primary mechanism by which thiophene-3-carboxamide derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.

The potent derivative 16e was further investigated for its ability to induce apoptosis in HCT116 cells. nih.gov Studies have also shown that other thiophene carboxamide derivatives, such as MB-D1 , MB-D2 , and MB-D4 , induce morphological changes characteristic of apoptosis in A375 (melanoma), HT-29 (colon cancer), and MCF-7 cells. These changes were accompanied by an increase in the signal intensity of cells stained with a caspase-3/7 antibody, confirming the activation of the apoptotic pathway.

Similarly, the derivative 14d was found to induce cancer cell death by triggering apoptosis. nih.gov Research on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed that compound 4 is an effective inducer of apoptosis in MCF-7 breast cancer cells. nih.govambeed.com Furthermore, benzo[b]thiophene derivatives 3a and 3b have been shown to cause a significant induction of apoptosis in both Caco2 and HCT-116 colon cancer cells, as evidenced by the increased expression of cleaved PARP, RIP, and caspase-3 proteins.

3D Spheroid Model for Tumor-Stromal Interactions

Three-dimensional (3D) tumor spheroid models are increasingly used in cancer research as they more accurately mimic the complex in vivo microenvironment of a solid tumor, including the crucial interactions between cancer cells and stromal cells. These models are superior to traditional 2D cell cultures for studying cancer progression and drug efficacy.

In the context of thiophene-3-carboxamide derivatives, a study utilizing a 3D spheroid model of the Hep3B cancer cell line demonstrated that compounds 2b and 2e could disrupt the formation of these spheroids. The treated cells were forced to aggregate into a globular shape, a phenomenon correlated with reduced cancer stemness, tumorigenicity, and resistance to chemotherapy. This suggests that these compounds can interfere with the complex cellular organization and interactions within a tumor-like structure.

Enzyme Inhibition and Target Engagement

Thiophene-3-carboxamide derivatives have been shown to inhibit several key enzymes implicated in cancer development and progression.

Kinase Inhibition (e.g., EGFR Kinase, c-Jun N-terminal Kinase (JNK), VEGFR-2)

Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. Derivatives of thiophene-3-carboxamide have demonstrated inhibitory activity against several important kinases.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. A series of novel thiophene-3-carboxamide derivatives were developed as potential VEGFR-2 inhibitors. nih.gov Compound 14d from this series exhibited potent VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov Cellular Thermal Shift Assay (CETSA) results confirmed that VEGFR-2 is a direct target of compound 14d in cancer cells. nih.gov

EGFR Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another crucial tyrosine kinase that, when overexpressed, can drive the growth of several human cancers. nih.gov Symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as novel EGFR kinase inhibitors. nih.gov Compound 16e displayed impressive inhibition of EGFR kinase with an IC₅₀ value of 94.44 ± 2.22 nM. nih.gov

c-Jun N-terminal Kinase (JNK) Inhibition: A series of thiophene-carboxamide derivatives have been identified as inhibitors of c-Jun N-terminal kinase (JNK), a protein kinase involved in cellular stress responses and apoptosis. The initial hit compound, 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide (1) , inhibited JNK1 kinase activity with an IC₅₀ of 26.0 μM.

Interactive Table: Kinase Inhibition by Thiophene-3-Carboxamide Derivatives

| Compound | Target Kinase | IC₅₀ |

|---|---|---|

| 14d | VEGFR-2 | 191.1 nM |

| 16e | EGFR | 94.44 ± 2.22 nM |

| 1 | JNK1 | 26.0 µM |

Potential as ATP and JIP Mimetics

Intriguingly, certain thiophene-3-carboxamide derivatives have been shown to exhibit a dual mechanism of JNK inhibition, acting as both ATP mimetics and JIP mimetics. The kinase JNK has a standard ATP-binding site, but also a distinct docking site for JNK-interacting proteins (JIPs). By mimicking both ATP and the JIP docking motif, these compounds can potentially inhibit JNK activity more effectively. The thiophene-carboxamide derivative 1 is believed to bind to both the ATP and JIP binding sites on JNK, making it a particularly interesting lead compound for the development of novel JNK inhibitors.

Carbonic Anhydrase Inhibition (for related derivatives)

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. Studies on sulfonamide derivatives incorporating a thiophene-carboxamide moiety have explored their potential as CA inhibitors.

One study reported that while derivatives with furan- and pyrrole-carboxamide groups showed effective intraocular pressure-lowering effects, the corresponding thiophene-substituted derivatives were less potent in this regard. However, another study on 5-thiophene-2-sulfonamide derivatives found that while they were weak inhibitors of the hCA I isoform, they effectively inhibited the cytosolic hCA II isoform in the nanomolar range. This indicates that the thiophene-carboxamide scaffold can be tailored to achieve isoform-selective inhibition of carbonic anhydrases.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological efficacy of thiophene-3-carboxamide derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies aim to decipher the influence of various substituents and their positions on the thiophene ring and the carboxamide moiety to optimize therapeutic potential. While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, a broader analysis of related thiophene-3-carboxamide compounds allows for well-informed postulations regarding its potential activity.

Impact of Substituents on Biological Potency

The nature and position of substituents on the thiophene ring and the amide nitrogen of thiophene-3-carboxamides play a pivotal role in determining their biological potency. Research on a variety of thiophene carboxamide derivatives has demonstrated that modifications can significantly modulate their anticancer, anti-inflammatory, and antimicrobial activities. mdpi.comresearchgate.net

For the this compound molecule, the key substituents are the two ethyl groups on the amide nitrogen. The presence of these N,N-dialkyl groups is a common feature in many biologically active compounds. In the context of thiophene-3-carboxamides, the size and lipophilicity of the alkyl groups on the amide nitrogen can influence membrane permeability, receptor binding, and metabolic stability.

In a study on a series of 1-ethylpyrazole-3-carboxamide compounds as HIF-1 inhibitors, variations in the amide substituent significantly impacted activity. nih.gov This suggests that the N,N-diethyl substitution in this compound is a critical determinant of its biological profile.

Furthermore, studies on other thiophene carboxamide derivatives have highlighted the importance of substituents on the thiophene ring itself. For instance, the presence of specific aryl groups can enhance anticancer activity. mdpi.com While this compound is unsubstituted on the thiophene ring, this provides a baseline for understanding the contribution of the N,N-diethylamide moiety.

The following table summarizes the impact of various substituents on the biological activity of different thiophene carboxamide derivatives, which can be used to infer the potential role of the N,N-diethyl groups.

| Compound Series | Substituent Variation | Impact on Biological Potency | Reference |

| Thiophene-2-carboxamides | 3-amino, 3-hydroxy, 3-methyl | 3-amino derivatives showed higher antibacterial activity than 3-hydroxy and 3-methyl derivatives. | nih.gov |

| Thiophene-3-carboxamides | Replacement of thiophene with phenyl | Drastic drop in JNK1 inhibitory activity. | nih.gov |

| Thiophene-3-carboxamides | Replacement of 3-carboxamide with acid, ester, or cyano | Significant loss of JNK1 inhibitory activity. | nih.gov |

| Phenyl-thiophene-carboxamides | Different aryl substitutions | Compounds with specific substitutions showed significant anticancer activity against Hep3B cells. | mdpi.com |

Note: This table presents data for thiophene carboxamide derivatives and not specifically for this compound, as direct studies are limited. The data is intended to provide a comparative context for the potential impact of substituents.

Molecular Conformation and Flexibility in Bioactivity

The three-dimensional arrangement of a molecule, its conformation, and its ability to adopt different spatial orientations (flexibility) are crucial for its interaction with biological targets. For thiophene-3-carboxamide derivatives, the relative orientation of the thiophene ring and the carboxamide group, as well as the conformation of the substituents, can dictate binding affinity and efficacy.

In several crystallographic studies of biologically active thiophene-3-carboxamide derivatives, an intramolecular hydrogen bond between the amide proton and a nitrogen atom in a substituent at the 2-position of the thiophene ring was observed. nih.gov This intramolecular hydrogen bond forms a pseudo-six-membered ring, which locks the molecular conformation and reduces conformational flexibility. nih.gov This restricted conformation is believed to be important for the observed biological activity.

The following table summarizes findings on the molecular conformation of various thiophene-3-carboxamide derivatives.

| Compound | Key Conformational Feature | Impact on Flexibility | Reference |

| 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide | Intramolecular N-H...N hydrogen bond forming a pseudo-six-membered ring. | Locked molecular conformation, removing conformational flexibility. | nih.gov |

| 2-([(1E)-[4-(dimethylamino)phenyl]methylene]amino)-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Intramolecular N-H...N hydrogen bond forming a pseudo-six-membered ring. | Locked molecular conformation, removing conformational flexibility. | nih.gov |

Note: The compounds listed have different substitution patterns from this compound, and the conformational features described may not be directly applicable. This information is provided to illustrate the importance of conformation in this class of compounds.

DNA Interaction Studies (e.g., DNA Cleavage)

The ability of small molecules to interact with and, in some cases, cleave DNA is a mechanism of action for certain anticancer and antimicrobial agents. While there are no specific studies detailing the DNA interaction or cleavage activity of this compound, research on other substituted thiophene carboxamides suggests that this class of compounds can bind to DNA. nih.gov

For instance, a study on novel substituted benzothiophene (B83047) and thienothiophene carboxanilides and quinolones, which share the thiophene carboxamide core, evaluated their DNA binding properties as part of their mechanism of action assessment for their antitumor activity. nih.gov This suggests that the thiophene carboxamide scaffold can be a platform for developing DNA-interacting agents.

A study on the antiproliferative evaluation of novel compounds featuring a thiophene carboxamide scaffold used a caspase-3/7 activation assay where the detection method is based on a reagent's dye binding to DNA. mdpi.com While this is an indirect observation, it points towards the potential for DNA interaction within this class of compounds.

It is important to note that without direct experimental evidence, any discussion of the DNA interaction or cleavage potential of this compound remains speculative. Further research would be required to determine if this specific compound exhibits any significant activity in this regard.

Applications in Materials Science and Organic Electronics

Role as Precursors in Conjugated Polymer Synthesis

The polymerization of thiophene (B33073) monomers is a cornerstone of conductive polymer synthesis. Typically, this involves metal-catalyzed cross-coupling reactions or oxidative polymerization of 3-substituted thiophenes. The nature of the substituent at the 3-position is critical, influencing the monomer's reactivity, the resulting polymer's solubility, and its electronic properties.

Building Blocks for Conductive Polymers and Functional Materials

Thiophene-based polymers are prized for their electrical conductivity and are integral to a variety of functional materials. The introduction of an N,N-diethylcarboxamide group at the 3-position of the thiophene ring could theoretically offer a route to novel polymers. This functional group may impact inter-chain packing and solubility, which are crucial parameters for material processing and performance. However, challenges in the polymerization of thiophene-3-carboxamide (B1338676) derivatives have been noted. The electron-withdrawing nature and steric bulk of the amide group can hinder the standard oxidative polymerization processes that are effective for other thiophene monomers like 3-hexylthiophene. researchgate.net This difficulty may explain the lack of polymers derived from this specific monomer in the current literature for materials science applications.

Design of Novel Organic Semiconductors

The design of new organic semiconductors is a driving force in the advancement of organic electronics. researchgate.net The electronic properties of polythiophenes can be finely tuned by modifying the side chains. While no polymers of N,N-diethylthiophene-3-carboxamide are currently documented for semiconductor applications, the carboxamide group's electronic influence could, in principle, be used to modulate the polymer's energy levels (HOMO/LUMO) to suit specific device architectures. Research into other functional groups, such as benzo[d]thiazole heterocycles, has shown that side-chain modifications can lead to polymers with desirable fluorescence and thermal stability. researchgate.net

Development of Organic Electronic Devices

The performance of organic electronic devices is intrinsically linked to the properties of the semiconductor materials used. Although this compound has not been employed in the devices listed below, we can speculate on its potential based on the behavior of analogous structures.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible electronics, and thiophene-based polymers are among the most successful materials for this application due to their high charge carrier mobility. researchgate.net The performance of an OFET is highly dependent on the order and packing of the semiconductor polymer chains. The diethylamide substituent would likely disrupt the close packing seen in highly crystalline polymers like poly(3-hexylthiophene), which could be detrimental to charge transport.

Organic Photovoltaics (Solar Cells)

In organic photovoltaics (OPVs), the morphology of the active layer, which is a blend of donor and acceptor materials, is critical for efficient charge separation and collection. Thiophene-based copolymers are frequently used as the electron-donating material. While copolymers incorporating units like isoindigo have been synthesized via methods such as direct arylation polycondensation to create low-band-gap materials for OPVs, there are no reports of this compound being used in this context. mdpi.com

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) utilize a molecular dye adsorbed onto a wide-band-gap semiconductor. Organic dyes often feature a donor-π-acceptor structure, where thiophene can act as part of the π-bridge. While various complex thiophene derivatives have been incorporated into dyes for DSSCs, the simpler this compound has not been reported as a component in these systems.

Engineering of Electronic Properties

The electronic characteristics of materials derived from this compound can be intentionally modified through strategic chemical design. This includes the tuning of molecular energy levels and the modulation of the bandgap in corresponding polymeric systems.

Tuning of Molecular Energy Levels (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that determine the electronic behavior of a molecule, including its electron-donating and electron-accepting capabilities. In thiophene derivatives, the energy of these frontier orbitals can be systematically adjusted by the introduction of various substituent groups on the thiophene ring. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), have shown that the nature of the substituent has a profound effect on the HOMO and LUMO energy levels. nih.govnih.gov For this compound, the carboxamide group at the 3-position is expected to influence the electronic distribution of the thiophene ring. The diethylamide moiety, containing a nitrogen atom with a lone pair of electrons, can act as an electron-donating group through resonance, which would be anticipated to raise the energy of the HOMO level. Conversely, the carbonyl group within the carboxamide is electron-withdrawing, which would tend to lower the energy of both the HOMO and LUMO levels. The net effect is a complex interplay of these electronic influences.

Computational studies on related thiophene-2-carboxamide derivatives have revealed that substitutions at the 3-position significantly impact the HOMO-LUMO energy gap. nih.gov For instance, the introduction of amino, hydroxyl, or methyl groups leads to distinct electronic properties. nih.gov It is therefore highly probable that the N,N-diethylamide group in this compound similarly modulates its HOMO and LUMO energies, making it a versatile building block for materials with tailored electronic properties. A smaller HOMO-LUMO gap is generally associated with increased molecular reactivity. nih.gov

Table 1: Calculated Electronic Properties of Related Thiophene-2-Carboxamide Derivatives This table presents data for related compounds to illustrate the effect of substituents on electronic properties.

| Compound Type (Thiophene-2-carboxamide) | Substituent at C3 | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Series 1 | -OH | -5.58 to -5.91 | -1.99 to -2.73 | 3.15 to 3.78 |

| Series 2 | -CH3 | -5.58 to -5.91 | -1.99 to -2.73 | 3.15 to 3.78 |

| Series 3 | -NH2 | -5.58 to -5.91 | -1.99 to -2.73 | 3.15 to 3.78 |

Data synthesized from findings on thiophene-2-carboxamide derivatives. nih.gov

Bandgap Modulation in Derived Polymeric Materials

The electronic bandgap is a crucial property of semiconducting polymers, determining their optical and electrical characteristics. For polymers derived from thiophene monomers, the bandgap can be effectively modulated by the choice of substituents on the thiophene ring. mdpi.com The synthesis of polymers from thiophene-3-carboxamide derivatives has been explored, indicating the feasibility of creating such materials. researchgate.net

In polythiophenes, the bandgap is influenced by the degree of π-conjugation along the polymer backbone. Substituents can either enhance or disrupt this conjugation. For instance, bulky side chains can introduce steric hindrance, leading to a twisting of the polymer backbone and a consequent increase in the bandgap. pkusz.edu.cn Conversely, electron-donating groups can increase the electron density in the π-system, which often leads to a decrease in the bandgap. The electron-withdrawing nature of a substituent, on the other hand, can lower both HOMO and LUMO levels, with the potential to either increase or decrease the bandgap depending on the relative stabilization of these orbitals. mdpi.com

For a hypothetical poly(this compound), the N,N-diethylamide side group would play a significant role in determining the final bandgap of the material. The interplay between the electron-donating nitrogen and the electron-withdrawing carbonyl, coupled with the steric bulk of the diethyl groups, would dictate the polymer's conformation and, consequently, its electronic bandgap. This tunability is a key feature that makes such polymers interesting candidates for various organic electronic applications.

Table 2: General Effects of Substituents on Polythiophene Properties

| Substituent Type | General Effect on Conjugation | Expected Impact on Bandgap |

|---|---|---|

| Electron-Donating Groups | Increases electron density in π-system | Generally decreases |

| Electron-Withdrawing Groups | Lowers energy of frontier orbitals | Can increase or decrease |

| Bulky Alkyl Groups | May cause steric hindrance, reducing planarity | Generally increases |

This table is a generalized representation based on established principles for polythiophene derivatives. pkusz.edu.cnmdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry is paramount in modern chemical synthesis. Future research into N,N-diethylthiophene-3-carboxamide should prioritize the development of environmentally benign synthetic methods. nih.gov Traditional approaches often rely on harsh reagents and produce significant waste. nih.gov A key objective is to devise new synthetic pathways that are not only efficient but also sustainable.

A published synthesis for this compound involves a two-step process starting from 3-thiophenecarboxylic acid. chemicalbook.com The initial step utilizes oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane, followed by a reaction with diethylamine (B46881). chemicalbook.com This process boasts a high yield of 90%. chemicalbook.com Future research could aim to replace chlorinated solvents and hazardous reagents with more sustainable alternatives.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 3-Thiophenecarboxylic acid | 1. Oxalyl dichloride, N,N-dimethyl-formamide 2. Diethylamine | Dichloromethane | 90% |

Data sourced from ChemicalBook. chemicalbook.com

Comprehensive Pharmacological Profiling and Preclinical Studies

The thiophene (B33073) carboxamide scaffold is a well-established pharmacophore, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai While specific pharmacological data for this compound is not extensively documented, the general class of thiophene carboxamides has shown significant therapeutic potential.

For instance, certain thiophene carboxamide derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. mdpi.com Others have demonstrated inhibitory activity against mitochondrial complex I, leading to antiproliferative effects. mdpi.com The structural similarities of this compound to these active compounds suggest it may possess analogous biological activities.

Future preclinical studies should involve a comprehensive screening of this compound against a panel of biological targets. This could uncover novel therapeutic applications and provide a foundation for further drug development. A study on urea-thiophene carboxamides identified a compound, ORC-13661, that protects mechanosensory hair cells with a high degree of potency, highlighting the diverse therapeutic possibilities within this chemical class. nih.govacs.org

Table 2: Biological Activities of Thiophene Carboxamide Derivatives

| Compound Type | Biological Target/Activity | Reference |

|---|---|---|

| PAN-90806 family | VEGFR-2 inhibitors | mdpi.com |

| JCI-20679 | Mitochondrial complex I inhibition | mdpi.com |

| Thiophene-2-carboxamides | Cytotoxicity in breast, liver, and leukemia cell lines | mdpi.com |

| Urea-thiophene carboxamides | Protection against aminoglycoside-induced hair cell death | nih.govacs.org |

| Thiophene carboxamide analogue (14l) | Sphingomyelin (B164518) synthase 2 (SMS2) inhibitor for dry eye disease | nih.gov |

This table presents a selection of documented biological activities for various thiophene carboxamide derivatives.

Exploration of New Therapeutic Targets for Thiophene Carboxamide Scaffolds

The versatility of the thiophene carboxamide scaffold allows for its adaptation to target a wide array of biological molecules. mdpi.com The aromatic and planar nature of the thiophene ring enhances receptor binding, while its structure allows for functionalization to improve selectivity and potency. mdpi.com

Future research should aim to identify novel therapeutic targets for this class of compounds. This can be achieved through various screening methods, including target-based and phenotypic screening. For example, a recent study identified a novel thiophene carboxamide analogue as a highly potent and selective inhibitor of sphingomyelin synthase 2 (SMS2), offering a new therapeutic strategy for dry eye disease. nih.gov

Molecular docking studies can also be employed to predict the binding affinity of thiophene carboxamide derivatives to various protein targets. mdpi.com This computational approach can help to prioritize compounds for further experimental testing and guide the design of new derivatives with enhanced activity against specific targets.

Advanced Materials Applications and Device Integration

Beyond their pharmacological potential, thiophene derivatives are of significant interest in the field of materials science, particularly in the development of organic electronic devices. nih.govjuniperpublishers.com The incorporation of thiophene rings into π-conjugated systems can lead to materials with excellent charge transport properties and stability. juniperpublishers.com

Thiophene-based materials have been successfully utilized in a variety of electronic applications, including:

Organic field-effect transistors (OFETs) nih.gov

Organic light-emitting diodes (OLEDs) nih.gov

Organic photovoltaics (OPVs) juniperpublishers.com

The specific properties of this compound for these applications remain to be explored. However, studies on related thiophene derivatives, such as thiophene-2,5-dicarboxylic acid diesters, have demonstrated their potential as electrochromic materials, exhibiting reversible color changes upon electrochemical reduction. researchgate.net This suggests that this compound and its derivatives could be valuable components in the development of new smart materials and devices.

Future research in this area should focus on the synthesis and characterization of polymers and oligomers incorporating the this compound unit. Investigating the electronic and optical properties of these materials will be crucial in determining their suitability for various device applications. wiley.com

Synergistic Approaches: Combinatorial Chemistry and High-Throughput Screening

To accelerate the discovery of new applications for this compound, a combination of combinatorial chemistry and high-throughput screening (HTS) is a powerful strategy. acs.orgyoutube.com Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, where the substituents on the thiophene ring and the carboxamide group are systematically varied. youtube.com

These compound libraries can then be subjected to HTS to quickly evaluate their biological activity or material properties. acs.org This approach significantly increases the efficiency of the discovery process, allowing for the screening of thousands of compounds in a short period. youtube.com The use of automated and robotic systems in HTS further enhances the speed and reliability of this process. youtube.com

By applying this synergistic approach, researchers can efficiently map the structure-activity relationships (SAR) of thiophene carboxamides, leading to the identification of lead compounds with optimized properties for specific applications. acs.org This data-driven approach, often coupled with machine learning algorithms, can guide the design of next-generation materials and therapeutics based on the this compound scaffold. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.